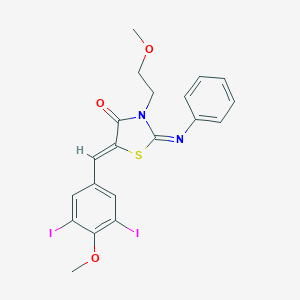![molecular formula C24H19N3O2S B306512 (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306512.png)
(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one is still not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one. One of the directions is to investigate the potential of this compound as a combination therapy with other anti-cancer agents. Another direction is to explore the use of this compound in other disease models, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.
Méthodes De Synthèse
The synthesis of (2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one has been reported in several studies. One of the most common methods used for the synthesis of this compound is the one-pot three-component reaction. This method involves the reaction of furfural, indole-3-carboxaldehyde, and 2-aminobenzophenone with ammonium acetate in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
(2Z,5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-proliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C24H19N3O2S |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(5Z)-5-(furan-2-ylmethylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H19N3O2S/c28-23-22(15-19-9-6-14-29-19)30-24(26-18-7-2-1-3-8-18)27(23)13-12-17-16-25-21-11-5-4-10-20(17)21/h1-11,14-16,25H,12-13H2/b22-15-,26-24? |
Clé InChI |
KEIBORGGPVJFFY-DRIWLZCMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=CO3)/S2)CCC4=CNC5=CC=CC=C54 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CCC4=CNC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CO3)S2)CCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306429.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306430.png)
![N-(4-fluorophenyl)-2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306431.png)
![Methyl 4-[5-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-3-methylbenzoate](/img/structure/B306433.png)
![4-[(2-Iodo-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306435.png)

![Ethyl [2-bromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306438.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306440.png)
![2-[5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306442.png)
![methyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306443.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306444.png)
![(2-Iodo-6-methoxy-4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306445.png)
![methyl 4-[3-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B306447.png)
![1-allyl-5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306451.png)